molecular formula C15H23Cl2N B129178 Didesmethylsibutramine hydrochloride, (R)- CAS No. 262854-35-3

Didesmethylsibutramine hydrochloride, (R)-

Katalognummer: B129178
CAS-Nummer: 262854-35-3
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: KHRVYINTXCWNRF-PFEQFJNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Didesmethylsibutramine hydrochloride, ®-, undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Background

Sibutramine was initially developed as an appetite suppressant for the treatment of obesity. It functions primarily by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased satiety and reduced food intake. Didesmethylsibutramine, as a metabolite, plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of sibutramine.

Key Metabolites of Sibutramine

MetaboliteStructureRole in Pharmacology
SibutramineSibutraminePrimary compound for weight loss
N-MonodesmethylsibutramineN-MonodesmethylsibutramineActive metabolite contributing to effects
N-N-DidesmethylsibutramineN-N-DidesmethylsibutramineFurther metabolite with potential effects

Bioanalytical Methods

Recent studies have focused on developing sensitive analytical methods for quantifying (R)-Didesmethylsibutramine in biological samples. For instance, a study utilized HPLC-MS/MS techniques to measure concentrations of sibutramine and its metabolites in human plasma. The method demonstrated high selectivity and sensitivity, allowing for accurate monitoring of drug levels following administration .

Table 1: HPLC-MS/MS Method Validation Parameters

ParameterValue
Lower Limit of Quantitation (LLOQ)0.10 ng/mL
Recovery Rate85-95%
SpecificityNo interferences observed
Run Time3.5 minutes

Case Studies on Efficacy

  • Weight Management Programs : A randomized controlled trial involving obese patients demonstrated that those receiving sibutramine (and consequently its metabolites) experienced significantly greater weight loss compared to those on placebo. The study highlighted that after 12 months, patients on sibutramine lost an average of 6.8 kg, while the placebo group lost only 3.1 kg .
  • Doping Control : The detection of (R)-Didesmethylsibutramine has become relevant in sports doping control. Studies have employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify this metabolite in urine samples from athletes suspected of using sibutramine-containing supplements .

Table 2: Mechanisms Influenced by Didesmethylsibutramine

MechanismEffect
Leptin TransportIncreased into arcuate nucleus
Neuropeptide Y (NPY) InhibitionReduced appetite signaling
Activation of POMC NeuronsEnhanced secretion of anorexigenic peptides

Safety and Adverse Effects

While (R)-Didesmethylsibutramine has shown efficacy in weight management, it is not without risks. Adverse effects associated with sibutramine include increased heart rate, hypertension, and potential psychological effects such as anxiety and mood swings . Monitoring for these side effects is crucial during clinical use.

Biologische Aktivität

Didesmethylsibutramine hydrochloride, also known as desmethylsibutramine (M1), is a significant metabolite of sibutramine, a drug previously used for weight management. Understanding the biological activity of this compound is crucial due to its implications in pharmacotherapy, particularly concerning appetite suppression and potential effects on neurotransmitter systems.

Desmethylsibutramine primarily functions as an inhibitor of norepinephrine (NE) and serotonin (5-HT) transporters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting satiety and reducing appetite. Specifically, it has been demonstrated that:

  • Norepinephrine Transporter (NET) Inhibition : Desmethylsibutramine inhibits the reuptake of norepinephrine, which can enhance alertness and energy expenditure.
  • Serotonin Transporter (SERT) Inhibition : It also inhibits serotonin reuptake, which is associated with mood regulation and appetite control .

Pharmacokinetics

The pharmacokinetic profile of desmethylsibutramine indicates rapid absorption following oral administration, with a significant portion of the drug metabolized in the liver. Key pharmacokinetic parameters include:

ParameterValue
Molecular Weight 302.28 g/mol
Half-life Approximately 1.1 hours
Protein Binding 97% to human plasma proteins
Primary Metabolism Hepatic via CYP450 3A4
Excretion Route Primarily renal

This information highlights the rapid action of desmethylsibutramine and its extensive metabolism, which influences its efficacy and safety profile .

Clinical Studies and Findings

Several clinical studies have explored the effects of desmethylsibutramine:

  • SERT Occupancy Study : A double-blind study assessed brain SERT occupancy in healthy males receiving 15 mg/day of sibutramine. Results showed a modest mean occupancy of 30%, indicating that desmethylsibutramine effectively interacts with serotonin transporters in vivo .
  • Appetite Suppression : In another study, subjects demonstrated a clinically significant reduction in food intake when treated with sibutramine compared to placebo, correlating with increased plasma concentrations of M1 and M2 metabolites .
  • Bioequivalence Studies : Research has validated methods for quantifying desmethylsibutramine levels in human plasma, confirming its pharmacokinetic parameters and supporting its role as an active metabolite in weight management therapies .

Case Studies

  • A notable case involved a patient experiencing serotonin syndrome following an overdose of a non-prescription product containing sibutramine. Symptoms included hyper-reflexia and clonus, emphasizing the importance of monitoring serotonergic activity when using compounds like desmethylsibutramine .

Eigenschaften

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYINTXCWNRF-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262854-35-3
Record name Didesmethylsibutramine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262854353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWP9I7EXUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.